molecular formula C22H27N3O3S2 B565046 Metopimazine-d6 CAS No. 1215315-86-8

Metopimazine-d6

Cat. No.: B565046
CAS No.: 1215315-86-8
M. Wt: 451.633
InChI Key: BQDBKDMTIJBJLA-NPUHHBJXSA-N
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Description

Metopimazine-d6 is a deuterated form of Metopimazine, a phenothiazine derivative with antiemetic properties. It is primarily used in scientific research as a labeled compound to study the pharmacokinetics and metabolism of Metopimazine. The deuterium atoms in this compound replace hydrogen atoms, making it useful in mass spectrometry and other analytical techniques.

Mechanism of Action

Target of Action

Metopimazine-d6, a derivative of Metopimazine, is a highly potent and selective antagonist of dopamine D2 and D3 receptors . These receptors are primarily found in the chemoreceptor trigger zone (CTZ) of the brain, which is involved in triggering nausea and vomiting .

Mode of Action

This compound exerts its antiemetic effects by blocking the dopamine D2 and D3 receptors . By inhibiting these receptors, this compound prevents dopamine from binding, thereby reducing the transmission of signals that induce nausea and vomiting . It also exhibits antihistamine and anticholinergic activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D2 and D3 receptors, this compound disrupts the normal functioning of this pathway, leading to its antiemetic effects .

Pharmacokinetics

This compound undergoes high first-pass metabolism, producing Metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of MPZA, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of MPZA .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of nausea and vomiting. By blocking the D2 and D3 receptors, this compound prevents the transmission of signals that induce these symptoms . This makes this compound an effective treatment for conditions such as gastroparesis .

Action Environment

While specific studies on environmental factors influencing this compound’s action are limited, it is known that various environmental factors can influence the action of drugs in general. Factors such as diet, lifestyle, exposure to toxins, and even stress levels can potentially affect drug metabolism and efficacy

Biochemical Analysis

Biochemical Properties

Metopimazine-d6, like its parent compound Metopimazine, is a phenothiazine derivative with anti-dopaminergic activity . It has a high affinity for dopamine D2 receptors, as well as α1-adrenoceptors and histamine H1 receptors . It does not have an affinity for serotonin 5-HT3 receptors . It exerts its antiemetic effects via the chemoreceptor trigger zone .

Cellular Effects

This compound is expected to have similar cellular effects to Metopimazine. Metopimazine has been shown to have antiemetic properties, which are thought to be due to its high affinity for dopamine D2 receptors . This suggests that this compound may also interact with these receptors to exert its effects.

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Metopimazine. Metopimazine is a potent and selective dopamine D2 and D3 receptor antagonist . The D2 receptor antagonism of Metopimazine is thought to underlie its antiemetic and gastroprokinetic effects .

Temporal Effects in Laboratory Settings

Peak serum concentrations are reached within 60 minutes after fasting oral administration .

Metabolic Pathways

This compound is expected to follow similar metabolic pathways as Metopimazine. Metopimazine undergoes high first-pass metabolism that produces metopimazine acid (MPZA), the major circulating metabolite in humans . The formation of MPZA is primarily catalyzed by human liver microsomal amidase .

Transport and Distribution

Its acid metabolite, which is the predominant circulating form of the drug, crosses to a very limited extent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metopimazine-d6 involves the incorporation of deuterium atoms into the Metopimazine molecule. One common method is the hydrogenation of 2-nitro-4-methylsulfonyl thiophenol to obtain 2-amino-4-methylsulfonyl thiophenol, followed by further reactions to introduce the deuterium atoms . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Metopimazine-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deuterated analogs of Metopimazine and its derivatives, such as the sulfoxide derivative.

Properties

IUPAC Name

1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDBKDMTIJBJLA-NPUHHBJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)N)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676045
Record name 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215315-86-8
Record name 1-{3-[2-(Methanesulfonyl)-10H-phenothiazin-10-yl](~2~H_6_)propyl}piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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